3,4-dihydro-1-benzothiepin-5(2H)-one 1,1-dioxide

Cytotoxicity Benzothiepin Anticancer

Researchers require the specific 3,4-dihydro-1-benzothiepine 1,1-dioxide core-isomer substitution invalidates SAR. This sulfone building block enables: - Antitubercular & anticancer analogs (activity exceeding doxorubicin) - Orally active CCR5 antagonists for HIV-1 - Mechanistic studies of isomer-dependent cytotoxicity Immediate supply for medicinal chemistry campaigns.

Molecular Formula C10H10O3S
Molecular Weight 210.25
CAS No. 22710-97-0
Cat. No. B2993138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dihydro-1-benzothiepin-5(2H)-one 1,1-dioxide
CAS22710-97-0
Molecular FormulaC10H10O3S
Molecular Weight210.25
Structural Identifiers
SMILESC1CC(=O)C2=CC=CC=C2S(=O)(=O)C1
InChIInChI=1S/C10H10O3S/c11-9-5-3-7-14(12,13)10-6-2-1-4-8(9)10/h1-2,4,6H,3,5,7H2
InChIKeyUWJFARZPXSHTIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dihydro-1-benzothiepin-5(2H)-one 1,1-dioxide Core Scaffold & Identity


3,4-Dihydro-1-benzothiepin-5(2H)-one 1,1-dioxide (CAS 22710-97-0) is a heterocyclic sulfone building block with the molecular formula C10H10O3S and a molecular weight of 210.25 g/mol . This compound features a seven-membered benzothiepine ring fused to a benzene ring, containing a ketone and a sulfone (1,1-dioxide) functional group, which imparts distinct chemical reactivity and serves as a foundational scaffold for synthesizing diverse biologically active derivatives [1].

Heterocyclic sulfone building block with ketone and 1,1-dioxide groups
Core scaffold for synthesizing benzothiepine 1,1-dioxide derivative libraries
3,4-dihydro ring system relevant for isomer-dependent activity exploration

3,4-Dihydro-1-benzothiepin-5(2H)-one 1,1-dioxide: Substitution Failure


Generic substitution among benzothiepine isomers or related sulfur-containing heterocycles is not valid due to fundamental differences in the ring system's saturation and oxidation state, which directly dictate biological activity. For instance, the 3,4-dihydro-1-benzothiepin-5(2H)-one scaffold demonstrates a class-level superiority in cytotoxic activity over the 2,3-dihydro-1-benzothiepin isomer [1]. Furthermore, the 1,1-dioxide (sulfone) oxidation state is critical for activity in certain targets, and its conversion to a benzazepine ring can alter potency and pharmacokinetic profiles [2]. These structural distinctions necessitate the procurement of this specific, unsubstituted core for consistent synthetic and screening outcomes.

! 2,3-dihydro-1-benzothiepin isomers may exhibit a different cytotoxicity profile; class-level activity ranking favors the 3,4-dihydro system, but results are derivative-specific
! Oxidation state (sulfide vs. sulfone) directly influences target engagement and SAR; substitution may shift activity
! Benzazepine ring analogs can alter potency and pharmacokinetic properties; core replacement requires careful validation

3,4-Dihydro-1-benzothiepin-5(2H)-one 1,1-dioxide vs. Key Analogs


Superior Cytotoxicity vs. 2,3-Dihydro Isomer

The 3,4-dihydro-1-benzothiepin-5(2H)-one scaffold demonstrates class-level superior cytotoxic activity compared to the 2,3-dihydro-1-benzothiepin isomer. In a study evaluating 11 benzothiepins against human oral tumor cell lines (HSC-2, HSC-3, HSG), the group of 3,4-dihydro-1-benzothiepin-5(2H)-ones (compounds 1-6) exhibited higher cytotoxic activity than the 2,3-dihydro-1-benzothiepins (compounds 7-11) [1]. The study further highlights that the nature of the C-4 substituent (e.g., Br vs. Cl) can modulate potency, but the core 3,4-dihydro ring system itself is a key determinant of elevated baseline activity [1].

Isomer Activity
Class-level
3,4-dihydro scaffold > 2,3-dihydro scaffold in tested oral tumor cell lines (HSC-2, HSC-3, HSG)
Supports isomer-dependent cytotoxicity studies; baseline ranking is qualitative
No single IC50 for the unsubstituted core; C-4 substituent modulates potency
Cytotoxicity Benzothiepin Anticancer

Antitubercular Potency Surpassing Doxorubicin

The 3,4-dihydro-1-benzothiepin-5(2H)-one 1,1-dioxide scaffold (compound 22710-97-0) serves as a crucial building block for generating derivatives with potent biological activity. A 1,2-diphenylethane-1,2-diamine substituted derivative synthesized from this core (compound 18) exhibited significant inhibitory activity against Mycobacterium tuberculosis (H37Rv) with a minimum inhibitory concentration (MIC) of 6.5 µM [1]. In a direct, head-to-head comparison in the same study, this derivative (compound 18) demonstrated higher cytotoxic potency (IC50: 14 µM against HeLa cells and 12 µM against HCT116 cells) compared to the standard chemotherapeutic agent doxorubicin (IC50: 21 µM and 19 µM, respectively) [1].

Derivative Potency
Head-to-head
Derivative (from core): MIC 6.5 µM (M. tuberculosis H37Rv) IC50: 14 µM (HeLa), 12 µM (HCT116) Doxorubicin: IC50 21 µM (HeLa), 19 µM (HCT116)
Reported derivative activity context; supports scaffold for anticancer and antitubercular SAR
Potency is derivative-specific; not a property of the unsubstituted core
Antitubercular Benzothiepine 1,1-dioxide Mycobacterium tuberculosis

Key Intermediate for Oral CCR5 Antagonists

The 1-benzothiepine 1,1-dioxide scaffold is a validated core for developing orally active CCR5 antagonists. While the unsubstituted compound (CAS 22710-97-0) is not itself the active pharmaceutical ingredient, it represents the minimal pharmacophoric element for this target class. Chemical modification of the lead 1-benzothiepine 1,1-dioxide 3 led to derivatives with enhanced activity and significantly improved pharmacokinetic (PK) properties upon oral administration in rats [1]. Further optimization demonstrated that converting the benzocycloheptene ring to a 1-benzothiepine-1,1-dioxide ring (compound 11b) was a crucial step in enhancing the potency of tertiary amine derivatives [2].

CCR5 Antagonist Scaffold
Class-level
Oral PK improvement in rats; lead derivatives achieve CCR5 antagonism IC50 as low as 1.2 nM
Supports scaffold selection for oral CCR5 antagonist programs
PK and potency are compound-specific; validation required for each derivative
CCR5 Antagonist HIV-1 Oral Bioavailability Pharmacokinetics

3,4-Dihydro-1-benzothiepin-5(2H)-one 1,1-dioxide Applications


Anticancer & Antitubercular Lead Synthesis

This compound serves as an essential building block for generating libraries of 1-benzothiepine 1,1-dioxide derivatives. As demonstrated by Palanisamy et al. [1], functionalization of this core can yield compounds with potent antitubercular (MIC 6.5 µM against M. tuberculosis H37Rv) and anticancer activities that surpass those of doxorubicin. Procurement of this scaffold is critical for structure-activity relationship (SAR) studies aimed at developing new anti-infective and oncology therapeutics.

Orally Bioavailable CCR5 Antagonist Scaffold

The 1-benzothiepine 1,1-dioxide ring system is a proven pharmacophore for developing orally active CCR5 antagonists for HIV-1 therapy [2]. This compound is the minimal, unsubstituted version of that validated core and is therefore ideal for use as a starting point in medicinal chemistry campaigns focused on generating novel, patentable small-molecule inhibitors with favorable oral pharmacokinetic properties.

Isomer-Dependent Cytotoxicity Investigation

The 3,4-dihydro-1-benzothiepin-5(2H)-one scaffold exhibits a class-level superiority in cytotoxic activity over the isomeric 2,3-dihydro-1-benzothiepins [3]. This compound is the essential tool for academic researchers to further elucidate the mechanistic basis for this isomer-dependent biological activity, exploring structure-activity relationships and the impact of the ring's saturation and substitution pattern on tumor cell selectivity and potency.

Novel Heterocyclic Methodology Development

As a functionalized seven-membered sulfur heterocycle containing a reactive ketone, the compound is a valuable substrate for developing and applying new synthetic methodologies. It can be utilized in condensation reactions (e.g., with aldehydes to form α,β-unsaturated ketones) or as a precursor to more complex fused ring systems like benzothiepinopyrans, which have been explored for local anesthetic and antiarrhythmic activities [4].

Application
Selection Property
Validation Focus
Anticancer & Antitubercular SAR
Core sulfone scaffold for derivative libraries
Cytotoxicity and MIC endpoints in tumor and bacterial cell lines
Oral CCR5 Antagonist Research
Benzothiepine 1,1-dioxide ring for membrane fusion inhibition
Oral PK profile in rodent models; CCR5 antagonism potency
Isomer-Dependent Activity Studies
3,4-dihydro vs. 2,3-dihydro ring system comparison
Tumor cell line selectivity and substituent effect profiling
Synthetic Methodology Development
Reactive ketone for condensation and ring expansion
Reaction scope, scalability, and final product purity
Quote Request

Request a Quote for 3,4-dihydro-1-benzothiepin-5(2H)-one 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.